Hafnium, tetrakis(dimethylamino)-

Description

The exact mass of the compound Hafnium, tetrakis(dimethylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hafnium, tetrakis(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium, tetrakis(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

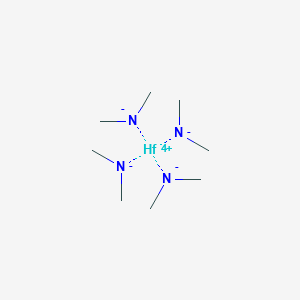

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19782-68-4, 19962-11-9 | |

| Record name | Hafnium, tetrakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hafnium tetrakis(dimethylazanide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Hafnium, tetrakis(dimethylamino)- (TDMAH)

An In-depth Technical Guide to Hafnium, tetrakis(dimethylamino)- [Hf(N(CH₃)₂)₄]

Prepared by: Gemini, Senior Application Scientist

Hafnium, tetrakis(dimethylamino)-, commonly abbreviated as TDMAH, is a metalorganic compound of significant interest, primarily serving as a high-purity precursor for the deposition of hafnium-based thin films. Its prominence has risen with the relentless scaling of semiconductor devices, where traditional silicon dioxide (SiO₂) gate dielectrics have reached their physical limits due to excessive leakage currents. Hafnium(IV) oxide (HfO₂), deposited from precursors like TDMAH, has emerged as a critical high-k dielectric material, enabling the fabrication of smaller, more efficient transistors in CMOS and next-generation DRAM technologies[1].

The efficacy of a precursor is dictated by a delicate balance of volatility, thermal stability, and reactivity. TDMAH's physicochemical properties are particularly well-suited for advanced deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)[1]. This guide provides a comprehensive overview of TDMAH, from its fundamental properties and synthesis to its application in thin-film deposition, offering field-proven insights for researchers and process engineers.

Part 1: Core Physicochemical Properties

A thorough understanding of a precursor's properties is the foundation of process development. The selection of handling, storage, and deposition parameters is directly governed by the intrinsic chemical and physical characteristics of TDMAH.

Identification and Nomenclature

-

Chemical Name: Hafnium, tetrakis(dimethylamino)-

-

Synonyms: Tetrakis(dimethylamido)hafnium(IV), TDMAH, Hf(NMe₂)₄[2][3]

Physical and Chemical Data

The operational parameters for using TDMAH as a vapor deposition precursor are dictated by its physical properties, particularly its melting point and vapor pressure. Its low melting point means it can be handled as a liquid, which is often preferable for precise vapor delivery.

| Property | Value | Source(s) |

| Molecular Weight | 354.79 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow crystalline solid | [4] |

| Melting Point | 26–41 °C (literature range) | [3][4][6] |

| Boiling Point | 85 °C @ 0.1 mmHg | [3][4] |

| Density | ~1.1 - 1.4 g/cm³ | [3][4] |

| Vapor Pressure | High relative to other hafnium precursors like TEMAH | [6] |

| Thermal Stability | Partial decomposition observed at temperatures as low as 150°C | [7] |

Molecular Structure

The structure of TDMAH features a central hafnium atom coordinated to four dimethylamino ligands. This structure is key to its function as an ALD/CVD precursor.

Caption: Core reactants and products in a common TDMAH synthesis route.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized procedure based on established synthesis methods.[1] CAUTION: This synthesis involves pyrophoric and moisture-sensitive reagents and must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

-

Preparation of Lithium Dimethylamide:

-

Under an argon atmosphere, add anhydrous dimethylamine and a solvent like n-hexane to a three-necked flask equipped with a stirrer and dropping funnel.[1]

-

Cool the reaction vessel to between -40 °C and -80 °C using a suitable cooling bath.

-

Slowly add an n-butyllithium solution dropwise to the stirred dimethylamine solution.[1] The molar ratio of dimethylamine to n-butyllithium should be approximately 1.1:1.[1]

-

After the addition is complete, allow the mixture to react for several hours (e.g., 10 hours) while maintaining the low temperature to ensure complete formation of lithium dimethylamide.[1]

-

-

Reaction with Hafnium Tetrachloride:

-

Slowly add solid hafnium tetrachloride (HfCl₄) to the reaction mixture.

-

Allow the reaction system to warm to a temperature between 20 °C and 60 °C and stir for an extended period (24-30 hours) under an inert atmosphere to ensure the reaction goes to completion.[1]

-

-

Purification and Isolation:

-

After the reaction, remove the solvent (n-hexane) via distillation at atmospheric pressure.

-

The crude product is then purified by vacuum distillation. Collect the fraction at 80-85 °C and 2-5 mmHg to obtain the pure TDMAH product.[1] This step is crucial for separating the desired product from the LiCl salt and other impurities.

-

Part 3: Application in Thin Film Deposition

The primary application of TDMAH is as a precursor for depositing hafnium-containing thin films, most notably HfO₂, via Atomic Layer Deposition (ALD).

Why TDMAH is an Effective ALD Precursor

-

Sufficient Volatility: TDMAH can be heated to a moderate temperature (e.g., 75-105 °C) to generate sufficient vapor pressure for transport into the deposition chamber.[8][9]

-

Thermal Stability Window: It is stable enough to be vaporized without significant decomposition, yet reactive enough to undergo self-limiting surface reactions. The ALD process "window" for TDMAH is typically between 200 °C and 350 °C.[9] Below this window, condensation may occur, and above it, thermal decomposition of the precursor can lead to uncontrolled CVD-like growth, compromising film quality.

-

Self-Limiting Reactivity: The dimethylamino ligands readily react with surface species (like -OH groups on an oxide surface or -H on a hydrogen-terminated silicon surface) in a self-terminating fashion, which is the hallmark of ALD.[10][11] This allows for atomic-level control over film thickness.

-

Favorable Byproducts: The reaction byproducts, such as dimethylamine, are typically volatile and can be easily purged from the reactor, minimizing film contamination.

The ALD Mechanism: A Step-by-Step View

The ALD process for depositing HfO₂ using TDMAH and a co-reactant (e.g., H₂O, O₃, or O₂ plasma) consists of sequential, self-limiting steps. The thermal ALD process with water is a classic example.

Caption: The four sequential steps of a typical thermal ALD cycle.

Experimental Protocol: ALD of Hafnium Oxide

This protocol provides a baseline for depositing HfO₂ using TDMAH and H₂O. Optimal parameters will vary based on the specific ALD reactor geometry and substrate.

-

Substrate Preparation:

-

Use a suitable substrate (e.g., silicon wafer).

-

Perform a standard cleaning procedure (e.g., RCA clean for Si) to remove organic and metallic contaminants and ensure a hydrophilic, hydroxyl-terminated surface, which is crucial for the initial precursor reaction.

-

-

Precursor Handling and Delivery:

-

Load TDMAH into a stainless-steel bubbler in an inert atmosphere (glovebox).

-

Gently heat the TDMAH bubbler to 75 °C to achieve adequate vapor pressure.[8] Maintain heated lines to the reactor to prevent condensation.

-

-

Deposition Cycle:

-

Set the substrate temperature within the ALD window, for example, at 200-250 °C.[8][9]

-

Execute the ALD cycle sequence:

-

TDMAH Pulse: Introduce TDMAH vapor into the reactor for 0.25 - 0.5 seconds.[8][12]

-

Inert Gas Purge: Purge the chamber with an inert gas (e.g., N₂ or Ar) for 5 - 10 seconds to remove unreacted precursor and volatile byproducts.[12]

-

Water Pulse: Introduce H₂O vapor into the reactor for a set duration.

-

Inert Gas Purge: Purge the chamber again with inert gas for 5 - 10 seconds to remove unreacted water and byproducts.

-

-

Repeat this cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically around 1 Å/cycle.

-

-

Post-Deposition Analysis:

-

Characterize the film using appropriate techniques. Films grown with TDMAH are often amorphous as-deposited and may require a post-deposition anneal (e.g., 325–375 °C) to induce crystallization into the desired monoclinic phase.[8]

-

Common characterization methods include ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS) for chemical composition, and X-ray diffraction (XRD) for crystallinity.[12]

-

Part 4: Safety and Handling

TDMAH is a hazardous material that requires strict handling protocols. Its reactivity is beneficial for deposition but poses significant safety risks.

Hazard Identification

Based on GHS classifications, TDMAH presents multiple hazards:

-

In contact with water releases flammable gas (H261): It reacts violently with water and moisture, producing flammable gases.[2][13] This is a critical consideration for storage and handling.

-

Causes severe skin burns and eye damage (H314): The compound is extremely corrosive and destructive to tissue.[2][13]

Self-Validating Handling Protocol

Adherence to a strict, self-validating protocol is non-negotiable.

-

Engineering Controls:

-

Inert Atmosphere: All handling of TDMAH must be performed under a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent reaction with air and moisture.[13] The integrity of the inert atmosphere must be continuously monitored (O₂ and H₂O sensors <1 ppm).

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a fume hood, to manage any potential vapor exposure.[13]

-

-

Personal Protective Equipment (PPE):

-

Storage:

-

Spill & Disposal:

-

In case of a spill, evacuate the area and remove all ignition sources. Do not use water. Use a dry absorbent material (like sand) to contain the spill.

-

Disposal must be handled by a licensed professional waste disposal service, often via controlled incineration.[13]

-

References

- CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium.

-

Hafnium, tetrakis(dimethylamino)- | C8H24HfN4 | CID 140609. PubChem. [Link]

-

Atomic Layer Deposition of Hafnium Oxide Passivating Layers on Silicon: Impact of Precursor Selection. Wiley Online Library. [Link]

-

The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition. Applied Science and Convergence Technology. [Link]

-

Optimizing the selection and supply of Hf precursor candidates for gate oxide. Air Liquide. [Link]

-

Investigation of the Tetrakis(dimethylamino)hafnium and H₂S ALD Process: Effects of Deposition Temperature and Annealing. MDPI. [Link]

-

HAFNIUM ALKYLAMIDES. MOCVD Precursor Encyclopedia. [Link]

-

Atomic Layer Deposition of Hafnium Oxide from Tetrakis(ethylmethylamino)hafnium and Water Precursors. ResearchGate. [Link]

-

Tetrakis(dimethylamido)hafnium Adsorption and Reaction on Hydrogen Terminated Si(100) Surfaces. ACS Publications. [Link]

Sources

- 1. CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium - Google Patents [patents.google.com]

- 2. Hafnium, tetrakis(dimethylamino)- | C8H24HfN4 | CID 140609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. strem.com [strem.com]

- 5. テトラキス(ジメチルアミド)ハフニウム(IV) ≥99.99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. HAFNIUM ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 7. balazs.com [balazs.com]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. e-asct.org [e-asct.org]

- 13. umass.edu [umass.edu]

Introduction: The Critical Role of TDMAH in Advanced Material Deposition

An In-Depth Technical Guide to Tetrakis(dimethylamino)hafnium (TDMAH): Chemical Structure, Bonding, and Application

Tetrakis(dimethylamino)hafnium, commonly abbreviated as TDMAH, is an organometallic compound of hafnium with the chemical formula Hf[N(CH₃)₂]₄. It has emerged as a cornerstone precursor in the semiconductor and advanced materials industries, primarily for the deposition of high-quality hafnium-based thin films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] The exceptional physicochemical properties of TDMAH, including its high volatility and thermal stability within a specific temperature range, make it an ideal candidate for producing materials such as hafnium oxide (HfO₂), a critical high-k dielectric material used in modern transistors to minimize current leakage and enable further device scaling.[2] This guide provides a detailed examination of the chemical structure and bonding of TDMAH, elucidating the principles that govern its reactivity and utility as a precursor.

Molecular Structure and Geometry

The TDMAH molecule consists of a central hafnium (Hf) atom bonded to four dimethylamino ligands [-N(CH₃)₂]. While it exists as a monomer in the gas phase, crucial for deposition processes, X-ray crystallography has revealed that TDMAH can form a dimeric structure in the solid state.[3] In this dimeric form, two TDMAH units are linked by bridging dimethylamino groups, resulting in a five-coordinate hafnium center.[3] This tendency to dimerize is an important consideration for its storage and handling. The relatively low coordination number of the hafnium center makes the compound highly reactive and susceptible to moisture and oxygen, necessitating handling under inert atmosphere conditions.[3]

The monomeric structure, which is most relevant to its function in ALD/CVD, features a central hafnium atom in a +4 oxidation state. The four dimethylamino ligands are arranged around the hafnium core.

Caption: Monomeric structure of Tetrakis(dimethylamino)hafnium (TDMAH).

Chemical Bonding Analysis

The utility of TDMAH as a precursor is fundamentally tied to the nature of its chemical bonds.

-

Hafnium-Nitrogen (Hf-N) Bond : The core of the molecule's reactivity lies in the four Hf-N bonds. These are polar covalent bonds formed between the electropositive hafnium atom and the electronegative nitrogen atoms of the dimethylamino ligands. The Hf-N bond dissociation energy is relatively low, a critical feature that allows for the cleavage of these bonds at moderately elevated temperatures (within the ALD/CVD processing window), releasing the dimethylamino ligands and enabling the hafnium atom to react with a co-reactant on a substrate surface.[4] Theoretical calculations have shown the Hf-N bond to be weaker than Hf-O, N-H, or C-H bonds, which dictates the reaction pathways during film deposition.[4]

-

Ligand Bonding (N-C and C-H) : The dimethylamino ligands, -N(CH₃)₂, are responsible for the molecule's volatility. The covalent N-C and C-H bonds within the ligands are significantly stronger than the Hf-N bond. During deposition, these ligands are released as byproducts, such as dimethylamine (HN(CH₃)₂) or N-methyl methyleneimine (CH₂=NCH₃).[4] The completeness of the reaction and the removal of these carbon- and nitrogen-containing byproducts are crucial for achieving high-purity HfO₂ films.

Physicochemical Properties and Their Implications

The physical and chemical properties of TDMAH are tailored for its role as a deposition precursor. Its high vapor pressure allows for efficient transport into the reaction chamber in the gas phase.[1] To achieve sufficient vapor pressure for ALD, the precursor is typically heated, for instance, to 105 °C.[5]

| Property | Value | Significance for Deposition |

| Chemical Formula | [(CH₃)₂N]₄Hf | Defines the elemental composition. |

| Molecular Weight | 354.79 g/mol [6] | Influences volatility and mass transport. |

| Appearance | Low-melting solid | Requires controlled heating for vaporization. |

| Melting Point | 26-29 °C | Liquid at typical bubbler temperatures. |

| Density | ~1.098 g/mL at 25 °C | Relevant for precursor handling and delivery. |

| Vapor Pressure | 1.9 Torr at 70 °C; 3.4 Torr at 100 °C[1] | High volatility enables efficient gas-phase delivery. |

| Thermal Stability | Decomposes partially at 150 °C[1] | Defines the upper limit of the processing window. |

Reactivity, Thermal Decomposition, and the ALD Window

TDMAH is highly reactive, particularly with proton sources like water (H₂O), which is a common co-reactant in ALD for depositing HfO₂.[7] This reactivity is the basis for the self-limiting surface reactions that define the ALD process.

The thermal stability of TDMAH is a critical parameter. It must be stable enough to be vaporized and transported without premature decomposition, yet reactive enough to undergo the desired surface chemistry at the substrate temperature. Studies have shown that TDMAH begins to decompose partially at temperatures around 150 °C.[1] The optimal ALD process window for depositing films like hafnium sulfide (HfS₂) using TDMAH is typically between 200 °C and 350 °C.[5] Below this window, condensation can occur and reaction rates are too slow. Above this window, thermal decomposition of the precursor in the gas phase can lead to uncontrolled CVD-like growth, compromising film uniformity and conformality.

Synthesis Methodology

A common and effective method for synthesizing TDMAH involves the reaction of hafnium tetrachloride (HfCl₄) with a lithium salt of dimethylamine, typically lithium dimethylamide (LiN(CH₃)₂).[2]

Overall Reaction: HfCl₄ + 4 LiN(CH₃)₂ → Hf[N(CH₃)₂]₄ + 4 LiCl

This process is typically carried out in an inert solvent like n-hexane under an argon atmosphere to prevent reactions with air and moisture.[2] The lithium dimethylamide is first prepared in situ by reacting n-butyllithium with dimethylamine at low temperatures.[2] After the reaction with HfCl₄, the lithium chloride byproduct precipitates and is removed. The final TDMAH product is then purified by vacuum distillation.[2]

Experimental Protocol: Atomic Layer Deposition of HfO₂

The following is a representative step-by-step protocol for depositing HfO₂ thin films using TDMAH and water in an ALD reactor. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To deposit a uniform, conformal HfO₂ thin film on a silicon substrate.

Precursors:

-

Hafnium Precursor: Tetrakis(dimethylamino)hafnium (TDMAH)

-

Oxygen Source: Deionized Water (H₂O)

Methodology:

-

Substrate Preparation: The silicon substrate is cleaned to remove any native oxide and organic contaminants, ensuring a pristine surface for film growth.

-

Reactor Conditions: The substrate is placed in the ALD reactor, which is heated to the desired deposition temperature (e.g., 250-300 °C). The TDMAH bubbler is heated (e.g., to 75-105 °C) to generate sufficient vapor pressure.[5]

-

ALD Cycle (repeated to achieve desired thickness):

-

Step 1: TDMAH Pulse (Half-Cycle A):

-

A pulse of TDMAH vapor is introduced into the reactor.

-

Mechanism: TDMAH molecules react with the hydroxyl (-OH) groups on the substrate surface. One or more dimethylamino ligands are released, forming a covalent bond between the hafnium and the surface oxygen. The reaction is self-limiting; once all surface sites are occupied, the reaction stops.

-

Surface-OH + Hf[N(CH₃)₂]₄ → Surface-O-Hf[N(CH₃)₂]₃ + HN(CH₃)₂

-

-

Step 2: Purge 1:

-

An inert gas (e.g., N₂ or Ar) is flowed through the chamber.

-

Rationale: This step is critical to remove any unreacted TDMAH molecules and the dimethylamine byproducts from the gas phase, preventing unwanted CVD reactions in the next step.

-

-

Step 3: H₂O Pulse (Half-Cycle B):

-

A pulse of H₂O vapor is introduced into the reactor.

-

Mechanism: Water molecules react with the remaining dimethylamino ligands on the hafnium-terminated surface. This reaction removes the ligands and re-hydroxylates the surface, preparing it for the next TDMAH pulse. This is also a self-limiting reaction.

-

Surface-O-Hf[N(CH₃)₂]₃ + 3 H₂O → Surface-O-Hf(OH)₃ + 3 HN(CH₃)₂

-

-

Step 4: Purge 2:

-

Another inert gas purge is performed.

-

Rationale: This removes excess water vapor and reaction byproducts, completing one full ALD cycle.

-

-

Sources

- 1. balazs.com [balazs.com]

- 2. CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium - Google Patents [patents.google.com]

- 3. HAFNIUM ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Hafnium, tetrakis(dimethylamino)- | C8H24HfN4 | CID 140609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of a High-Purity Precursor

An In-depth Technical Guide to Hafnium, tetrakis(dimethylamino)- (TDMAH)

Hafnium, tetrakis(dimethylamino)-, with the CAS number 19782-68-4 and commonly abbreviated as TDMAH, is an organometallic compound of significant interest in advanced materials science and semiconductor fabrication. This guide provides a comprehensive technical overview for researchers and industry professionals, focusing on the synthesis, properties, and applications of this critical precursor. TDMAH's primary value lies in its role as a highly effective precursor for depositing thin films of hafnium-based materials, such as hafnium oxide (HfO₂), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Hafnium oxide is a high-k dielectric material essential for manufacturing next-generation CMOS and DRAM devices, where it replaces traditional silicon dioxide to enable smaller, more efficient transistors.[1] The physicochemical properties of TDMAH make it well-suited for these processes, offering sufficient volatility and reactivity under controlled conditions.[1]

Physicochemical Properties and Specifications

TDMAH is a solid with a low melting point, appearing as colorless to pale yellow crystals.[2][3][4] Its high reactivity, particularly with moisture, necessitates careful handling in inert atmospheres.[5][6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 19782-68-4 | [5][7] |

| Molecular Formula | C₈H₂₄HfN₄ | [5][8] |

| Molecular Weight | 354.79 g/mol | [5][8] |

| Appearance | Colorless to pale yellow low-melting solid/crystals | [2][4][6] |

| Melting Point | 26–29 °C (79–84 °F) | [2][6] |

| Boiling Point | 85 °C @ 0.1 mmHg; 60 °C @ 0.01 hPa | [2][3][9] |

| Density | 1.098 g/mL at 25 °C | [6] |

| Flash Point | 43 °C (109 °F) | [2][6] |

Synthesis: A Streamlined Approach

The synthesis of TDMAH is typically achieved through the reaction of a lithium amide with hafnium tetrachloride (HfCl₄). A notable synthetic method is designed to enhance efficiency and simplify purification by avoiding the difficult filtration of fine lithium chloride (LiCl) salt byproducts.[1] This process begins with the in-situ formation of lithium dimethylamide, which is then reacted directly with solid HfCl₄.[1]

The overall reaction is: 4 LiN(CH₃)₂ + HfCl₄ → Hf(N(CH₃)₂)₄ + 4 LiCl

Experimental Protocol: Optimized Synthesis of TDMAH[2]

-

Preparation of Lithium Dimethylamide: Under an inert argon atmosphere, add dimethylamine to a three-necked flask containing n-hexane as the solvent. Cool the mixture to between -40°C and -80°C.

-

Lithiation: Slowly add n-butyllithium solution dropwise to the flask, maintaining the low temperature. The molar ratio of dimethylamine to n-butyllithium should be approximately 1.1:1. Allow the mixture to stir for 10 hours to ensure complete formation of lithium dimethylamide.

-

Reaction with Hafnium Tetrachloride: Add solid hafnium tetrachloride to the reaction mixture. The molar ratio of HfCl₄ to the initially added n-butyllithium should be around 1:4.1. Allow the system's temperature to rise to between 20°C and 60°C.

-

Reaction Completion: Stir the reaction mixture vigorously for 24-30 hours under the inert atmosphere to ensure the reaction goes to completion.

-

Solvent Removal: After the reaction period, remove the n-hexane solvent via distillation at atmospheric pressure. The use of a hydrocarbon solvent like n-hexane is a key choice, as it simplifies this step and reduces the toxicity profile of the reaction.[1]

-

Product Isolation: Once the solvent is fully removed, purify the resulting TDMAH product by vacuum distillation, collecting the fraction at 80-85°C and 2-5 mmHg.[1]

This method's primary advantage is the circumvention of filtering the fine LiCl precipitate, which is notoriously difficult and time-consuming in traditional methods.[1]

Core Application: Precursor for Atomic Layer Deposition (ALD)

TDMAH is a premier precursor for the ALD of hafnium-based thin films, a process prized for its ability to deposit uniform, conformal coatings with atomic-level precision.[10] This technique is crucial in semiconductor manufacturing for creating the high-k dielectric gate oxide layer (HfO₂) in transistors.[11] TDMAH is particularly advantageous as it allows for film deposition at lower temperatures compared to other precursors.[12]

The ALD process is a cycle of self-limiting surface reactions. For depositing HfO₂, a typical cycle involves sequential pulses of TDMAH and a co-reactant, commonly water (H₂O), into the reaction chamber.[11]

The Four Steps of a TDMAH/H₂O ALD Cycle

-

TDMAH Pulse: A pulse of vaporized TDMAH is introduced into the reactor. The TDMAH molecules react with the hydroxyl (-OH) groups on the substrate surface, releasing dimethylamine as a byproduct. This reaction continues until all available surface sites are occupied, making the step self-limiting.

-

Purge 1: An inert gas, such as nitrogen, is flushed through the chamber to remove any unreacted TDMAH and the dimethylamine byproduct.

-

H₂O Pulse: A pulse of water vapor is introduced. The water molecules react with the dimethylamido ligands on the newly formed surface layer, creating new hydroxyl groups and releasing more dimethylamine. This step is also self-limiting.

-

Purge 2: The inert gas is used again to purge the chamber of excess water vapor and byproducts, preparing the surface for the next TDMAH pulse.

Repeating this cycle allows for the layer-by-layer growth of a high-purity HfO₂ film.[11] The same principle applies to the deposition of other materials, such as hafnium sulfide (HfS₂) using H₂S as the co-reactant or hafnium nitride (Hf₃N₄) using ammonia.[10]

Safety, Handling, and Storage

The utility of TDMAH is counterbalanced by its hazardous nature. Strict adherence to safety protocols is non-negotiable.

-

Primary Hazards: TDMAH is classified as a flammable solid that releases flammable gas upon contact with water.[5][6][7] It causes severe skin burns and eye damage.[5][6][7]

-

Handling: All handling must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a properly functioning chemical fume hood or glovebox.[2][7] Contact with moisture or air must be strictly avoided.[6][7] Sources of ignition such as heat, sparks, or open flames must be eliminated from the handling area.[5][6]

-

Personal Protective Equipment (PPE): A complete protective suit, including flame-retardant antistatic clothing, chemical-resistant gloves, and full-face protection (eyeshields and face shield), is mandatory.[5][6] Respiratory protection, such as a full-face respirator with appropriate cartridges, should be used where risk assessment deems it necessary.[2]

-

Storage: The compound must be stored in a tightly sealed container in a dry, well-ventilated, and secure location.[5][7] It should be stored under an inert gas to maintain its integrity.[6][7] Never allow the product to come into contact with water during storage.[5][7]

-

Spills and Fire: In case of a spill, contain the spillage with a dry, inert binding material like sand or vermiculite and place it in a sealed container for disposal.[2] For fires, use dry sand, dry chemical, or alcohol-resistant foam. Do not use water , as it reacts violently with the material.[5][7]

Conclusion

Hafnium, tetrakis(dimethylamino)- is an indispensable precursor in the fabrication of advanced electronic devices. Its ability to facilitate the low-temperature deposition of high-quality, conformal hafnium-based thin films via ALD and CVD is central to its value. However, its utility is paired with significant handling risks, including high reactivity with water and air, flammability, and corrosivity. A thorough understanding of its properties, synthesis, and stringent safety protocols is essential for its effective and safe application in research and industrial settings.

References

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sigma-Aldrich.

- Google Patents. (2012). CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium.

- Sigma-Aldrich. (2013). Tetrakis(dimethylamido)hafnium.pdf.

- MDPI. (2022). Investigation of the Tetrakis(dimethylamino)hafnium and H2S ALD Process: Effects of Deposition Temperature and Annealing.

- Sigma-Aldrich. (n.d.). Tetrakis(dimethylamido)hafnium(IV) 99.99+.

- CDN. (2014). Safety Data Sheet.

- Ereztech LLC. (2023). HF2684 Safety Data Sheet.

- Strem Chemicals. (n.d.). Tetrakis(dimethylamino)hafnium, 98+% (99.99+%-Hf, <0.2% Zr) TDMAH, PURATREM.

- PubChem. (n.d.). Hafnium, tetrakis(dimethylamino)-.

- Ereztech. (n.d.). Tetrakis(dimethylamino)hafnium(IV) | TDMAH | C8H24N4Hf.

- ChemicalBook. (n.d.). TETRAKIS(DIMETHYLAMIDO)HAFNIUM(IV).

- National Institutes of Health (NIH). (2023). Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water.

- MOCVD Precursor Encyclopedia. (n.d.). HAFNIUM ALKYLAMIDES.

- Solid State Technology. (n.d.). Optimizing the selection and supply of Hf precursor candidates for gate oxide.

- Warshel Chemical Ltd. (n.d.). tetrakis(dimethylamido)hafnium(iv) cas 19782-68-4.

Sources

- 1. CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium - Google Patents [patents.google.com]

- 2. ereztech.com [ereztech.com]

- 3. strem.com [strem.com]

- 4. warshel.com [warshel.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. umass.edu [umass.edu]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. Hafnium, tetrakis(dimethylamino)- | C8H24HfN4 | CID 140609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TETRAKIS(DIMETHYLAMIDO)HAFNIUM(IV) | 19782-68-4 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HAFNIUM ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

Synthesis route for tetrakis(dimethylamino)hafnium

An In-Depth Technical Guide to the Synthesis of Tetrakis(dimethylamino)hafnium (TDMAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)hafnium (TDMAH), with the chemical formula Hf(N(CH₃)₂)₄, is a vital organometallic precursor in the semiconductor industry. Its high volatility and reactivity make it an ideal candidate for the deposition of high-quality hafnium-based thin films, such as hafnium oxide (HfO₂), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] These films are critical components in modern microelectronics, serving as high-k dielectric insulators in transistors and memory devices.[1][3] This guide provides a comprehensive overview of the synthesis of TDMAH, focusing on the most prevalent synthetic routes, detailed experimental protocols, and critical considerations for achieving high purity and yield.

Introduction to Tetrakis(dimethylamino)hafnium

The relentless miniaturization of semiconductor devices necessitates the use of materials with superior electrical properties to overcome the physical limitations of traditional silicon dioxide gate insulators. Hafnium oxide has emerged as a leading high-k dielectric material, and the quality of the HfO₂ thin film is intrinsically linked to the purity and properties of the precursor used in its deposition.[2] TDMAH is favored over hafnium halides like hafnium tetrachloride (HfCl₄) due to its higher vapor pressure and lower deposition temperatures, which are advantageous for modern fabrication processes.[2]

Key Properties of TDMAH:

| Property | Value |

| Chemical Formula | C₈H₂₄HfN₄ |

| Molecular Weight | 354.79 g/mol [4] |

| Appearance | Solid[5] |

| CAS Number | 19782-68-4[5] |

| Boiling Point | 80-85 °C / 2-5 mmHg[1] |

Synthetic Routes and Mechanistic Considerations

The most common and industrially relevant synthesis of TDMAH involves the reaction of a hafnium (IV) halide with a lithium amide. The primary starting material is typically hafnium tetrachloride (HfCl₄) due to its commercial availability and reactivity.[6][7] The core of the synthesis is a salt metathesis reaction where the chloride ligands on the hafnium center are replaced by dimethylamino ligands.

Two principal variations of this route are widely employed:

Route A: Pre-formation of Lithium Dimethylamide

This is a sequential two-step process that begins with the formation of lithium dimethylamide (LiNMe₂) followed by its reaction with HfCl₄.[1]

Route B: In-situ Formation of the Amide Reagent

In this approach, hafnium tetrachloride and dimethylamine are mixed, and the lithiating agent (n-butyllithium) is added subsequently at low temperatures.[1]

While both methods are effective, Route A is often preferred for its controlled stoichiometry and potentially higher yields. A significant challenge in both routes is the formation of finely divided lithium chloride (LiCl) as a byproduct, which can be difficult to remove by filtration.[1]

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is dictated by the chemical properties of the reactants and products:

-

Inert Atmosphere: TDMAH and the lithium amide intermediates are highly sensitive to air and moisture.[8] All manipulations must be carried out under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis and oxidation, which would lead to impurities and reduced yields.

-

Solvent System: Hydrocarbon solvents like n-hexane are favored over ethereal solvents such as tetrahydrofuran (THF).[1] While THF can aid in solubilizing intermediates, it can also form adducts with LiCl, making its removal more challenging.[1] The use of hydrocarbons simplifies the workup and reduces costs and toxicity.[1]

-

Temperature Control: The initial lithiation of dimethylamine is highly exothermic and is typically performed at very low temperatures (-40 to -80 °C) to control the reaction rate and prevent side reactions.[1] The subsequent reaction with HfCl₄ is also temperature-controlled to ensure complete substitution and minimize the formation of partially substituted hafnium species.[1]

Detailed Experimental Protocol: A Self-Validating System

The following protocol details the synthesis of TDMAH via the pre-formation of lithium dimethylamide (Route A). This method is presented as a self-validating system, where careful execution of each step ensures the desired outcome.

Reagents and Equipment

-

Dimethylamine ((CH₃)₂NH)

-

n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)

-

Hafnium tetrachloride (HfCl₄)

-

Anhydrous n-hexane

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas inlet/outlet

-

Low-temperature bath (e.g., dry ice/acetone)

-

Schlenk line or glovebox for inert atmosphere operations

-

Distillation apparatus for vacuum distillation

Step-by-Step Synthesis Workflow

Step 1: Formation of Lithium Dimethylamide

-

Under an argon atmosphere, charge a 2 L three-neck flask with 108 g of dimethylamine and 200 mL of n-hexane.[1]

-

Cool the flask to between -40 and -80 °C using a low-temperature bath.[1]

-

Slowly add 800 mL of a 2.5 M n-butyllithium solution in hexane dropwise to the stirred dimethylamine solution. The molar ratio of dimethylamine to n-butyllithium should be approximately 1.1:1 to 1.2:1.[1]

-

After the addition is complete, allow the mixture to stir for 10 hours at this low temperature to ensure the complete formation of lithium dimethylamide.[1]

Step 2: Reaction with Hafnium Tetrachloride

-

In a separate vessel under an inert atmosphere, prepare a slurry of HfCl₄ in n-hexane.

-

Slowly add the HfCl₄ slurry to the lithium dimethylamide solution. The molar ratio of HfCl₄ to n-butyllithium should be approximately 1:4.1 to 1:4.2 to ensure complete reaction.[1]

-

During the addition, maintain the reaction temperature between 20 °C and 60 °C.[1]

-

After the addition is complete, allow the reaction mixture to stir for 24-30 hours at room temperature under an inert atmosphere.[1]

Step 3: Product Isolation and Purification

-

Remove the solvent (n-hexane) by distillation at atmospheric pressure.[1]

-

Once the solvent is removed, the crude product is purified by vacuum distillation. Collect the fraction at 80-85 °C under a vacuum of 2-5 mmHg. This fraction is the high-purity tetrakis(dimethylamino)hafnium.[1]

A key innovation in some modern protocols is the elimination of the filtration step to remove LiCl.[1] By directly proceeding to distillation after solvent removal, the process is simplified, and product loss associated with filtration is minimized.[1]

Visualization of the Synthesis Workflow

Caption: A schematic overview of the synthesis workflow for TDMAH.

Safety and Handling

Tetrakis(dimethylamino)hafnium is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: It is a flammable solid.[4][8] Keep away from heat, sparks, and open flames.[8]

-

Reactivity: It reacts violently with water to release flammable gases.[4][8] It is also air-sensitive.[8] All handling and storage should be under an inert gas.[8]

-

Corrosivity: TDMAH causes severe skin burns and eye damage.[4][8] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[8]

Conclusion

The synthesis of tetrakis(dimethylamino)hafnium is a well-established yet technically demanding process that is critical for the advancement of the semiconductor industry. The choice of a synthetic route that minimizes difficult purification steps, such as the direct distillation method, can significantly improve efficiency and yield.[1] A thorough understanding of the reaction mechanism, meticulous control of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe production of high-purity TDMAH for advanced electronic applications.

References

- CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium - Google Patents.

-

Investigation of the Tetrakis(dimethylamino)hafnium and H₂S ALD Process: Effects of Deposition Temperature and Annealing - MDPI. Available at: [Link]

-

Atomic Layer Deposition of Hafnium Oxide Thin Films from Tetrakis(dimethylamino)Hafnium (TDMAH) and Ozone | Request PDF - ResearchGate. Available at: [Link]

-

Hafnium, tetrakis(dimethylamino)- | C8H24HfN4 | CID 140609 - PubChem. Available at: [Link]

-

Optimizing the selection and supply of Hf precursor candidates for gate oxide. Available at: [Link]

-

Tetrakis(dimethylamido)hafnium Adsorption and Reaction on Hydrogen Terminated Si(100) Surfaces - ACS Publications. Available at: [Link]

- CN103601750A - Tetrakis(ethylmethylamino)hafnium synthesis method - Google Patents.

-

Tetrakis(dimethylamido)hafnium – TDMAHf - DOCKWEILER CHEMICALS. Available at: [Link]

-

The Nucleation Mechanism of Tetrakis(dimethylamido)hafnium on CoO Nanoislands | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

Comparison of HfCl4, HfI4, TEMA-Hf, and TDMA-Hf as precursors in early growing stages of HfO2 films deposited by ALD: A DFT study - INIS-IAEA. Available at: [Link]

-

Synthesis of Hafnium(IV) Polyaminoacetates - MDPI. Available at: [Link]

-

HfO2 Atomic Layer Deposition using HfCl4/H2O: The first reaction cycle - ResearchGate. Available at: [Link]

Sources

- 1. CN102417517A - The synthetic method of tetrakis (dimethylamino) hafnium - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Hafnium, tetrakis(dimethylamino)- | C8H24HfN4 | CID 140609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrakis(dimethylamido)hafnium – TDMAHf | DOCKWEILER CHEMICALS [dockchemicals.com]

- 6. balazs.com [balazs.com]

- 7. Synthesis of Hafnium(IV) Polyaminoacetates [mdpi.com]

- 8. umass.edu [umass.edu]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetrakis(dimethylamido)hafnium (TDMAH)

Section 1: Introduction and Significance

Tetrakis(dimethylamido)hafnium(IV), commonly abbreviated as TDMAH, is a premier organometallic precursor for the deposition of high-quality hafnium-based thin films, such as hafnium oxide (HfO₂) and hafnium nitride (HfN).[1] Its high volatility and reactivity make it indispensable in semiconductor manufacturing, particularly for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. The thermal stability of TDMAH is a critical parameter that dictates the process window and ultimately the quality, purity, and electrical properties of the resulting films. Understanding the precise temperature at which it begins to decompose and the chemical pathways it follows is paramount for process optimization, troubleshooting, and precursor design.

This guide provides a comprehensive technical overview of the thermal characteristics of TDMAH, its decomposition mechanisms, and the standard methodologies for its characterization. It is intended for process engineers, materials scientists, and researchers who utilize TDMAH and require a deep, field-proven understanding of its behavior under thermal stress.

Section 2: Key Thermal Properties and Process Implications

The utility of TDMAH is fundamentally bound by its thermal budget—the range of temperatures at which it has sufficient vapor pressure for transport but remains chemically intact until it reaches the substrate surface. Exceeding this budget leads to premature gas-phase decomposition, resulting in particle formation, non-uniform film growth, and incorporation of carbon and nitrogen impurities.

Physical Properties and Vaporization

TDMAH is a low-melting solid, with a reported melting point in the range of 26–41°C.[2][3] This property requires careful thermal management of the delivery system, including the bubbler and transport lines, which are typically heated to maintain the precursor in a stable vapor phase. For ALD applications, the precursor is often heated to between 75°C and 105°C to achieve sufficient vapor pressure for efficient transport into the reaction chamber.[4]

The ALD Process Window and Decomposition Onset

The concept of an "ALD window" defines the temperature range where self-limiting surface reactions dominate, yielding highly conformal and uniform films. For the TDMAH/H₂S process, for instance, this window is reported to be between 200°C and 350°C.[4] The upper limit of this window is dictated by the onset of thermal decomposition. Above approximately 350°C, the growth rate may increase uncontrollably or even decrease due to gas-phase reactions, leading to a CVD-like growth regime that compromises film quality.[4]

Thermogravimetric Analysis (TGA) provides direct insight into the decomposition temperature. A study performing TGA at atmospheric pressure (760 Torr) with a 10°C/minute ramp rate determined the 50% mass loss temperature for TDMAH to be 148°C.[5] However, the same study noted a non-volatile residue of 3.4%, indicating that some level of decomposition occurs even at temperatures below this, concurrent with vaporization.[5] This underscores a critical point: TDMAH does not possess a perfectly clean separation between vaporization and decomposition, a common challenge with metal-amido precursors.

Section 3: Mechanistic Pathways of Thermal Decomposition

The decomposition of TDMAH is not a simple fragmentation but a series of defined chemical steps. While it lacks the classic C-C chain required for a true β-hydride elimination, it undergoes an analogous and well-documented intramolecular C-H activation, which is the dominant, lowest-energy decomposition pathway.

Primary Pathway: Intramolecular C-H Activation

Computational studies, corroborated by in-situ analysis of reaction byproducts, have elucidated a primary unimolecular decomposition mechanism.[6][7][8] This process involves the activation of a C-H bond on one of the methyl groups of a dimethylamido ligand. A hydrogen atom is transferred from the carbon to the nitrogen atom of an adjacent ligand, leading to the concerted elimination of a stable dimethylamine (DMA) molecule. This leaves behind a reactive, three-membered metallacycle intermediate containing a Hf-N-C ring. This intermediate readily rearranges to form a more stable methylidene-amino species, Hf=N(CH₃)(CH₂), which is effectively a hafnium-bound N-methyl methyleneimine (MMI) ligand.

This pathway is energetically favorable because it involves a stable six-membered ring transition state and results in the formation of the very stable DMA molecule. The key byproducts detected during TDMAH-based deposition processes, namely DMA and MMI, provide strong experimental validation for this mechanism.[6][7]

Caption: Primary decomposition pathway of TDMAH via intramolecular C-H activation.

Section 4: Experimental Protocols for Thermal Characterization

To ensure process stability and reproducibility, the thermal properties of each batch of TDMAH should be verified. The following protocols describe standard, self-validating methods for this characterization.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the vaporization profile and decomposition onset temperature of TDMAH.

Methodology:

-

Sample Preparation: Inside an inert atmosphere (e.g., an argon-filled glovebox), load 5–10 mg of TDMAH into a clean, tared ceramic or platinum TGA crucible. Ensure the material is spread thinly and evenly across the bottom to promote uniform heating.[5]

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Use an empty, tared crucible of the same material as the reference.

-

Purge the TGA furnace with a high-purity inert gas (e.g., Argon or Nitrogen) at a flow rate of 50-100 mL/min. An inert atmosphere is critical to prevent premature reaction with oxygen or moisture, ensuring that only thermal decomposition is measured.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes to establish a stable baseline.

-

Ramp the temperature from 30°C to 500°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

Determine the onset temperature of the major mass loss step. This represents the temperature at which significant vaporization and/or decomposition begins.

-

Calculate the temperature of 50% mass loss (T₅₀), a key metric for comparing volatility between precursors.[5]

-

Quantify the percentage of non-volatile residue remaining at the end of the experiment. A residue greater than ~1-2% suggests a significant decomposition component.[5]

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and exothermic decomposition.

Methodology:

-

Sample Preparation: In an inert atmosphere, hermetically seal 2–5 mg of TDMAH in a clean aluminum DSC pan. A hermetic seal is essential to prevent the volatile sample from evaporating before decomposition can be observed.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen) at 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point beyond its expected decomposition (e.g., 400°C).

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks, which correspond to phase transitions like melting. The peak minimum of the first major endotherm corresponds to the melting point (Tₘ).[9]

-

Identify broad exothermic transitions, which indicate energy being released. A significant exotherm following the vaporization endotherm is a strong indicator of a decomposition reaction.[9]

-

Protocol: In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the chemical reactions of TDMAH on a substrate surface in real-time during an ALD cycle, confirming reaction mechanisms and identifying byproduct formation.

Methodology:

-

System Setup: The experiment is conducted in a vacuum chamber equipped with infrared-transparent windows (e.g., KBr or ZnSe) that is integrated into the optical path of an FTIR spectrometer.[10] The substrate (e.g., a high-surface-area silicon powder or a specially prepared wafer) is mounted on a heatable stage.

-

Experimental Workflow:

-

Step 1 (Reference Spectrum): Heat the substrate to the desired deposition temperature (e.g., 250°C) under vacuum or inert gas flow. Collect a background reference spectrum of the clean, heated substrate.

-

Step 2 (TDMAH Pulse): Introduce a pulse of TDMAH vapor into the chamber. Allow sufficient time for the precursor to adsorb and react with the surface (chemisorb).

-

Step 3 (Purge 1): Purge the chamber with inert gas to remove any unreacted (physisorbed) TDMAH molecules and gas-phase byproducts.

-

Step 4 (Spectrum 1): Collect an FTIR spectrum of the surface after the TDMAH half-reaction. Subtracting the reference spectrum (from Step 1) reveals the vibrational modes of the newly formed surface species (e.g., Hf-N(CH₃)₂ groups).

-

Step 5 (Co-reactant Pulse): Introduce a pulse of the co-reactant (e.g., H₂O or O₃ plasma).

-

Step 6 (Purge 2): Purge the chamber again to remove the co-reactant and reaction byproducts.

-

Step 7 (Spectrum 2): Collect a final FTIR spectrum. Comparing this to the spectrum from Step 4 shows the removal of the precursor ligands (e.g., disappearance of C-H and N-C stretches) and the formation of the desired film material (e.g., appearance of Hf-O modes).

-

-

Data Interpretation: Analyze the appearance and disappearance of characteristic infrared absorption bands to follow the surface chemistry. For TDMAH, this includes monitoring the C-H stretching region (~2800-3000 cm⁻¹) and Hf-N-C vibrational modes (~900-1300 cm⁻¹) to confirm ligand chemisorption and subsequent removal.[10]

Caption: Experimental workflow for in-situ FTIR analysis of a single ALD cycle.

Section 5: Summary of Quantitative Data

The following table summarizes the key thermal properties of TDMAH gathered from authoritative sources.

| Property | Value | Method | Notes | Reference(s) |

| Chemical Formula | Hf[N(CH₃)₂]₄ | - | - | [2] |

| Molecular Weight | 354.79 g/mol | - | - | [2] |

| Melting Point (Tₘ) | 26–41 °C | DSC / Vendor Spec | Low-melting solid requiring heated delivery lines. | [1][2][3] |

| 50% Mass Loss Temp. (T₅₀) | ~148 °C | TGA | At 760 Torr, 10°C/min ramp. Indicates volatility. | [5] |

| Non-Volatile Residue | ~3.4 % | TGA | At 760 Torr. Indicates some decomposition occurs during vaporization. | [5] |

| ALD Process Window | 200–350 °C | ALD Growth Rate | Using H₂S as co-reactant. Upper limit defined by thermal decomposition. | [4] |

Section 6: References

-

Applied Science and Convergence Technology. (2016). The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminohafnium (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition. Available at: [Link]

-

MDPI. (2022). Investigation of the Tetrakis(dimethylamino)hafnium and H₂S ALD Process: Effects of Deposition Temperature and Annealing. Available at: [Link]

-

PubMed. (2025). Anhydrous Atomic Layer Deposition of HfO₂: Mechanistic Analysis of the Tetrakis(dimethylamido)hafnium (TDMAH)–O₂ Process. Langmuir. Available at: [Link]

-

ResearchGate. (2025). Anhydrous Atomic Layer Deposition of HfO₂: Mechanistic Analysis of the Tetrakis(dimethylamido)hafnium (TDMAH)–O₂ Process | Request PDF. Available at: [Link]

-

ResearchGate. (2025). In-situ FTIR study of atomic layer deposition (ALD) of copper metal films. Available at: [Link]

-

Semiconductor Fabtech. (n.d.). Optimizing the selection and supply of Hf precursor candidates for gate oxide. Available at: [Link]

-

WordPress.com. (2013). β-Elimination Reactions | The Organometallic Reader. Available at: [Link]

-

ResearchGate. (n.d.). (a) Decomposition of TDMAHf via elimination of the DMA molecule. (b).... Available at: [Link]

-

ResearchGate. (n.d.). Investigation on HfO₂ properties grown by ALD using TDMAH as precursor. Available at: [Link]

-

Wikipedia. (n.d.). β-Hydride elimination. Available at: [Link]

-

TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Available at: [Link]

-

AIP Publishing. (2022). A toolbox for easy entry low wavenumber in situ atomic layer deposition transmission FTIR spectroscopy studies. Available at: [Link]

-

PubMed. (2011). Theoretical study of formamide decomposition pathways. Available at: [Link]

-

ResearchGate. (n.d.). DSC thermograms of PDMS measured at a cooling/heating rate of β = ±5 K.... Available at: [Link]

-

EPFL. (2019). Atomic Layer Deposition Process Development. Available at: [Link]

-

OSTI.gov. (2022). Resolving the Evolution of Atomic Layer-Deposited Thin-Film Growth by Continuous In Situ X-Ray Absorption Spectroscopy. Available at: [Link]

-

ResearchGate. (2025). The Reaction of Tetrakis(dimethylamido)titanium with Self-Assembled Alkyltrichlorosilane Monolayers Possessing −OH, −NH₂, and −CH₃ Terminal Groups. Available at: [Link]

-

YouTube. (2020). Back to Basics: Differential Scanning Calorimetry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.4: β-Hydride Insertion and Beta-Hydride Elimination. Available at: [Link]

-

ResearchGate. (2025). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Available at: [Link]

-

EPFL. (n.d.). Atomic Layer Deposition Process Development. Available at: [Link]

-

Journal of the American Chemical Society. (2016). β-Hydride Elimination at Low-Coordinate Gold(III) Centers. Available at: [Link]

-

YouTube. (2020). PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM. Available at: [Link]

Sources

- 1. Tetrakis(dimethylamido)hafnium(IV) 99.99+ 19782-68-4 [sigmaaldrich.com]

- 2. strem.com [strem.com]

- 3. TETRAKIS(DIMETHYLAMIDO)HAFNIUM(IV) | 19782-68-4 [chemicalbook.com]

- 4. Investigation of the Tetrakis(dimethylamino)hafnium and H2S ALD Process: Effects of Deposition Temperature and Annealing [mdpi.com]

- 5. balazs.com [balazs.com]

- 6. Anhydrous Atomic Layer Deposition of HfO2: Mechanistic Analysis of the Tetrakis(dimethylamido)hafnium (TDMAH)-O2 Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pubs.aip.org [pubs.aip.org]

Molecular weight of Hafnium, tetrakis(dimethylamino)-

An In-Depth Technical Guide to the Molecular Weight of Hafnium, tetrakis(dimethylamino)-

Introduction

Hafnium, tetrakis(dimethylamino)-, often abbreviated as TDMAH, is an organometallic compound of significant interest in advanced materials science and semiconductor manufacturing. Its primary utility lies in its role as a high-purity precursor for the deposition of hafnium oxide (HfO₂) and hafnium nitride (Hf₃N₄) thin films via processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These films are critical components in modern microelectronics, serving as high-k dielectrics in transistors. A precise understanding of the compound's fundamental properties, beginning with its molecular weight, is paramount for researchers and process engineers. The molecular weight is the cornerstone for stoichiometric calculations, vapor pressure modeling, and ensuring process reproducibility—all of which are critical for fabricating next-generation electronic devices. This guide provides a detailed analysis of the chemical identity, calculation, and significance of the molecular weight of TDMAH.

Chemical Identity and Formula

To accurately determine the molecular weight, one must first establish the precise chemical formula of the compound. Hafnium, tetrakis(dimethylamino)- is a coordination complex with a central hafnium atom bonded to four dimethylamido ligands.

-

Systematic Name: Hafnium, tetrakis(dimethylamino)-[1]

-

Common Synonyms: Tetrakis(dimethylamido)hafnium(IV), TDMAH[1]

-

Chemical Formula: The compound's structure, with one hafnium atom, four nitrogen atoms, eight carbon atoms, and twenty-four hydrogen atoms, is represented by the formula C₈H₂₄HfN₄.[1][2] An alternative linear formula is Hf[N(CH₃)₂]₄.[2][4]

Below is a diagram illustrating the basic chemical structure of the molecule.

Caption: 2D structure of Hafnium, tetrakis(dimethylamino)-.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the chemical formula C₈H₂₄HfN₄ and the standard atomic weights of its constituent elements.

Step 1: Identify Constituent Elements and Their Counts

-

Hafnium (Hf): 1 atom

-

Nitrogen (N): 4 atoms

-

Carbon (C): 8 atoms

-

Hydrogen (H): 24 atoms

Step 2: Obtain Standard Atomic Weights

The atomic weights used are the standard values provided by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic composition of the elements on Earth.

| Element | Symbol | Atomic Weight ( g/mol ) | Source |

| Hafnium | Hf | 178.49 | [5][6] |

| Nitrogen | N | 14.007 | [7][8] |

| Carbon | C | 12.011 | [9][10][11] |

| Hydrogen | H | 1.008 | [12][13][14] |

Step 3: Calculate Total Weight for Each Element

-

Hafnium: 1 atom × 178.49 g/mol = 178.49 g/mol

-

Nitrogen: 4 atoms × 14.007 g/mol = 56.028 g/mol

-

Carbon: 8 atoms × 12.011 g/mol = 96.088 g/mol

-

Hydrogen: 24 atoms × 1.008 g/mol = 24.192 g/mol

Step 4: Sum the Weights

MW = 178.49 + 56.028 + 96.088 + 24.192 = 354.798 g/mol

This calculated value is in excellent agreement with the widely published molecular weight of 354.79 g/mol .[1][2][3][4]

The following diagram illustrates the workflow for this calculation.

Caption: Workflow for calculating the molecular weight of TDMAH.

Summary of Key Properties

The molecular weight is a fundamental parameter used in conjunction with other physical and chemical properties for process design and control.

| Property | Value |

| Molecular Weight | 354.79 g/mol [1][2][3] |

| Chemical Formula | C₈H₂₄HfN₄[1][2] |

| Appearance | Colorless to pale yellow crystalline solid[2][3][4] |

| Melting Point | 26-29 °C[3] |

| Density | 1.098 g/mL at 25 °C[2] |

Significance in Research and Development

For scientists and engineers, particularly in the semiconductor and drug development fields (where organometallic precursors can be used in nanoparticle synthesis), the molecular weight of TDMAH is not merely a number but a critical process parameter.

-

Stoichiometry and Molar Calculations: All chemical reaction planning, including the synthesis of TDMAH itself or its use in deposition processes, requires accurate molar quantities. The molecular weight is the direct conversion factor between the mass of the precursor (which is easily measured) and the number of moles.

-

Vapor Phase Concentration: In ALD and CVD, the precursor is delivered to the reaction chamber in the vapor phase. The molar flux of the precursor, a key factor determining film growth rate and quality, is calculated using its mass flow rate and molecular weight. Inaccuracies in this value lead to process drift and non-reproducible film properties.

-

Purity Assessment: Techniques like gravimetric analysis, used to determine the metal purity of the precursor, rely on the molecular weight to calculate the theoretical percentage of hafnium in the compound.[3]

Safety and Handling Considerations

It is critical to note that Hafnium, tetrakis(dimethylamino)- is a hazardous substance. It is classified as a flammable solid that releases flammable gas in contact with water and causes severe skin burns and eye damage.[1][3] All handling must be performed by trained personnel in a controlled environment, typically an inert atmosphere glovebox, to prevent exposure to moisture and air.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140609, Hafnium, tetrakis(dimethylamino)-. PubChem. Available at: [Link]

-

Ereztech (2024). Tetrakis(dimethylamino)hafnium(IV). Ereztech. Available at: [Link]

-

Wikipedia (2024). Nitrogen. Available at: [Link]

-

Wikipedia (2024). Hafnium. Available at: [Link]

-

Wikipedia (2024). Hydrogen. Available at: [Link]

-

Wikipedia (2024). Carbon. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights (2024). Hydrogen. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights (2024). Atomic Weight of Nitrogen. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights (2024). Atomic Weight of Hafnium. Available at: [Link]

-

Quora (2018). How heavy is one atom of carbon?. Available at: [Link]

-

Physical Measurement Laboratory (2024). Atomic Weights and Isotopic Compositions for Hafnium. National Institute of Standards and Technology. Available at: [Link]

-

Chemistry For Everyone (2025). What Is The Atomic Weight Of Carbon?. YouTube. Available at: [Link]

-

Royal Society of Chemistry (2024). Hafnium. Periodic Table. Available at: [Link]

-

Chemistry For Everyone (2025). What Is The Atomic Weight Of Nitrogen?. YouTube. Available at: [Link]

-

Oreate AI Blog (2025). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. Available at: [Link]

-

Jefferson Lab (2024). #72 - Hafnium - Hf. Available at: [Link]

-

Royal Society of Chemistry (2024). Hydrogen. Periodic Table. Available at: [Link]

-

Chemistry For Everyone (2025). What Is The Atomic Weight Of Hydrogen?. YouTube. Available at: [Link]

-

Westfield State University (2024). Atomic/Molar mass. Available at: [Link]

-

Oreate AI Blog (2025). Nitrogen Amu Weight. Available at: [Link]

-

Quora (2011). What is the atomic weight of hydrogen?. Available at: [Link]

-

Quora (2019). What is the mass of a nitrogen atom in kg?. Available at: [Link]

Sources

- 1. Hafnium, tetrakis(dimethylamino)- | C8H24HfN4 | CID 140609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. Tetrakis(dimethylamino)hafnium(IV) | TDMAH | C8H24N4Hf - Ereztech [ereztech.com]

- 4. Strem, An Ascensus Company CAS# 19782-68-4. 5g. Tetrakis(dimethylamino)hafnium, | Fisher Scientific [fishersci.com]

- 5. Hafnium - Wikipedia [en.wikipedia.org]

- 6. #72 - Hafnium - Hf [hobart.k12.in.us]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Carbon - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. quora.com [quora.com]

A Comprehensive Safety and Handling Guide for Tetrakis(dimethylamino)hafnium (TDMAH)

Introduction: Tetrakis(dimethylamino)hafnium (TDMAH), a metalorganic precursor with the chemical formula C₈H₂₄HfN₄, is indispensable in modern materials science and semiconductor fabrication.[1][2][3] Its high volatility and thermal stability make it a preferred precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of high-quality hafnium oxide (HfO₂) and hafnium sulfide (HfS₂) thin films.[4] These films are critical components in next-generation transistors, capacitors, and other electronic devices. However, the same chemical properties that make TDMAH an excellent precursor also render it significantly hazardous. This guide provides an in-depth, technically-grounded overview of the safety protocols, chemical properties, and emergency procedures required for the responsible handling of TDMAH in a research and development setting. It is designed to empower researchers with the knowledge to mitigate risks and ensure a safe operational environment.

Section 1: Chemical and Physical Profile

Understanding the fundamental properties of TDMAH is the first step in a robust safety assessment. The compound is a solid at standard temperature but has a very low melting point, meaning it may be handled as a liquid in slightly warm environments.[1][5] This dual-phase nature requires consideration in both storage and spill response protocols.

Table 1: Physical and Chemical Properties of Tetrakis(dimethylamino)hafnium

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₈H₂₄HfN₄ | [1][2][3] |

| Molecular Weight | 354.79 g/mol | [1][2] |

| CAS Number | 19782-68-4 | [1][2][3] |

| Appearance | Colorless to pale yellow crystalline solid or powder. | [5][6] |

| Odor | Acrid, amine-like. | [6] |

| Melting Point | 26 - 29 °C (79 - 84 °F) | [1][5] |

| Density | 1.098 g/mL at 25 °C | [1][5] |

| Stability | Stable under a dry, inert atmosphere. | [1][6] |

| Water Solubility | Reacts violently. |[1][2][6] |

Section 2: Hazard Identification and GHS Classification

TDMAH is classified under the Globally Harmonized System (GHS) as a multi-hazard substance. The primary dangers stem from its flammability, extreme reactivity with water, and corrosivity.[1][7] A misunderstanding of these hazards can lead to severe injury and property damage.

Table 2: GHS Hazard Classification for TDMAH

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

|---|---|---|---|

| Flammable Solids | 1 | H228: Flammable solid. | 🔥 |

| Substances which, in contact with water, emit flammable gases | 2 | H261: In contact with water releases flammable gas. | 🔥 |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage. | corrosive |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. | corrosive |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | ❗ |

Expert Analysis of Hazards:

-

Flammability (H228): As a flammable solid, TDMAH can be easily ignited by heat, sparks, or flames.[1] Its low melting point exacerbates this risk, as it can melt and flow, increasing the surface area for potential ignition.

-

Water Reactivity (H261): This is arguably the most acute and insidious hazard. TDMAH reacts violently with water, including ambient humidity in the air.[1][2][6] This reaction is highly exothermic and liberates dimethylamine, a flammable and toxic gas which can spontaneously ignite.[6] This property is the primary driver for the mandatory use of inert atmosphere handling.

-

Corrosivity (H314 & H318): TDMAH is extremely destructive to living tissue.[1] Contact with skin or eyes will cause immediate and severe chemical burns.[2][6] Inhalation of its dust or vapors will cause severe irritation and damage to the mucous membranes and upper respiratory tract.[1][6]

Caption: GHS Hazard Profile for TDMAH.

Section 3: The Criticality of Inert Atmosphere Operations

The causality behind the strict requirement for inert atmosphere handling is directly linked to TDMAH's violent reactivity with water and oxygen.

The Reaction Cascade:

-

Initiation: TDMAH is exposed to moisture (H₂O), even trace amounts present in the ambient atmosphere.

-

Exothermic Reaction: A rapid, uncontrolled hydrolysis reaction occurs.

-

Byproduct Generation: This reaction liberates significant thermal energy and produces dimethylamine gas [(CH₃)₂NH].[6]

-

Ignition: Dimethylamine is a flammable gas with a low autoignition temperature. The heat generated by the initial hydrolysis reaction is often sufficient to ignite the dimethylamine, leading to a fire or explosion.[6]

Therefore, all handling, transfer, and storage of TDMAH must be performed under a dry, oxygen-free inert gas, such as high-purity nitrogen or argon.[1][2][3] This is not merely a best practice; it is a mandatory, self-validating control system to prevent a dangerous reaction cascade. Standard laboratory benchtops are unsuitable for handling this material. Operations must be confined to a glovebox or a Schlenk line equipped with a robust inert gas supply.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for mitigating the risks associated with TDMAH.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to protect against all potential exposure routes.

-

Step 1: Body Protection: Wear a flame-retardant, anti-static lab coat or a full chemical protection suit.[1] All clothing should be made of natural fibers (e.g., cotton) and not synthetic materials that can melt and adhere to skin.

-

Step 2: Hand Protection: Use butyl-rubber or neoprene gloves.[2] Always inspect gloves for tears or pinholes before use. Utilize proper glove removal technique to avoid cross-contamination.

-

Step 3: Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[1][8] The face shield is critical to protect against splashes from a potentially violent reaction. Contact lenses should not be worn.[8]

-

Step 4: Respiratory Protection: All manipulations must be conducted within a certified chemical fume hood or glovebox.[3] If there is any risk of exposure outside of these engineering controls, a NIOSH-approved full-face supplied-air respirator or a full-face respirator with appropriate cartridges (e.g., N100/P3 particle or multi-purpose ABEK) must be used.[1][6][8]

Safe Storage and Handling Protocol

-

Step 1: Inert Storage: Store the material in its original, tightly sealed container under an inert gas atmosphere.[1][2][3] The storage area must be dry, well-ventilated, and separate from incompatible materials like acids, alcohols, and oxidizing agents.[8]

-

Step 2: Temperature Control: Store in a cool, designated location, away from heat sources, sparks, and direct sunlight.[1][3][6] Some suppliers recommend refrigerated or freezer storage.[3]

-

Step 3: Electrical Grounding: Ground and bond all containers and receiving equipment during material transfer to prevent the buildup of static electricity, which can serve as an ignition source.[2][6]

-